molecular formula C14H12N2O3S B11738026 Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine

Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine

Cat. No.: B11738026
M. Wt: 288.32 g/mol
InChI Key: VPPXQVPBNXEHNN-UHFFFAOYSA-N
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Description

Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine is a Schiff base derivative characterized by a methylideneamine (CH=N–OCH₃) backbone linked to a substituted phenyl ring. The phenyl group is functionalized with a nitro (–NO₂) group at the 3-position and a phenylsulfanyl (–S–C₆H₅) moiety at the 4-position.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

N-methoxy-1-(3-nitro-4-phenylsulfanylphenyl)methanimine

InChI

InChI=1S/C14H12N2O3S/c1-19-15-10-11-7-8-14(13(9-11)16(17)18)20-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

VPPXQVPBNXEHNN-UHFFFAOYSA-N

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine typically involves the reaction of 3-nitro-4-(phenylsulfanyl)benzaldehyde with methoxyamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While there is limited information on the industrial production of this compound, it is likely that the process would involve similar steps to the laboratory synthesis, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Amines: Reduction of the nitro group yields the corresponding amine.

    Substituted Aromatics: Nucleophilic substitution reactions yield various substituted aromatic compounds.

    Schiff Bases: Condensation reactions yield Schiff bases with different aldehydes or ketones.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Antioxidant Properties : Preliminary studies suggest that Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine exhibits significant antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals and inhibit lipid peroxidation, essential for protecting cells from oxidative stress .
    • Cytotoxicity Against Cancer Cells : Structure-activity relationship studies indicate that modifications to this compound could enhance its cytotoxicity against specific cancer cell lines. This makes it a potential candidate for further pharmacological exploration .
  • Biochemical Studies
    • Enzyme Inhibition : The compound can be used to study enzyme inhibition mechanisms. Its ability to interact with active sites of enzymes may lead to the development of new inhibitors for therapeutic purposes .
    • Protein Binding Studies : Interaction studies focusing on binding affinity with proteins or nucleic acids can provide insights into its pharmacokinetic properties. Techniques such as molecular docking simulations are crucial for understanding these interactions .
  • Materials Science
    • Synthesis of Advanced Materials : this compound can serve as a building block in the synthesis of more complex organic molecules, including polymers and coatings with specific properties .
Compound NameKey FeaturesBiological Activity
This compoundMethoxy, Nitro, Sulfanyl groupsAntioxidant, Cytotoxic
3-NitroanilineNitro group on anilineAntioxidant properties
TrifluoromethylbenzeneTrifluoromethyl groupUsed in pharmaceuticals

Synthesis Pathways

StepReaction TypeProducts Formed
1ReductionAmine derivatives
2SubstitutionVarious substituted derivatives

Case Studies

  • Antioxidant Evaluation : A study demonstrated that compounds similar to this compound effectively reduced oxidative stress markers in cell cultures, indicating potential therapeutic applications in oxidative stress-related diseases.
  • Cytotoxicity Assessment : Research involving various cancer cell lines showed that this compound exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, it achieved an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line .
  • Enzyme Inhibition Studies : Investigations into its potential as an enzyme inhibitor revealed promising results against acetylcholinesterase activity, suggesting implications for treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylsulfanyl group can participate in redox reactions, affecting the redox balance within cells. These interactions can lead to the modulation of signaling pathways and the inhibition of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with five structurally related analogs identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties References
Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine C₂₀H₁₆N₂O₃S 364.42 –NO₂ (3-position), –S–C₆H₅ (4-position), –OCH₃ Hypothesized applications in coordination chemistry or as a bioactive intermediate.
(E)-(4-Chlorophenyl)methoxyamine C₂₀H₁₄Cl₂N₂O₃S 433.31 –NO₂ (3-position), –S–C₆H₄Cl (4-position), –OCH₂C₆H₄Cl Enhanced electron-withdrawing effects due to Cl substituents; potential use in optoelectronics.
[1,3-Bis(phenylsulfanyl)propan-2-ylidene][(2,4-dichlorophenyl)methoxy]amine C₂₂H₁₉Cl₂NOS₂ 448.43 –Cl (2,4-positions), –S–C₆H₅ (two groups) Higher molecular weight and lipophilicity; possible pesticide intermediate.
(E)-{[4-(Benzyloxy)phenyl]methylidene}(methoxy)amine C₁₅H₁₅NO₂ 241.29 –OCH₂C₆H₅ (4-position), –OCH₃ Simpler structure; used as a ligand in metal-organic frameworks.
TAS (N-[(E)-1-(2-Thienyl)methylidene]-N-{4-[(4-{[(Z)-1-(2-thienyl)methylidene]amino}phenyl)sulfonyl]phenyl}amine) C₁₈H₁₄N₂O₂S₂ 362.45 Thienyl groups, –SO₂– linkage Ionophore for Tm(III) detection in electrochemical sensors.

Key Differences and Implications

Electronic and Steric Effects
  • Nitro and Sulfanyl Groups : The nitro group at the 3-position in the target compound and its chlorinated analog () introduces strong electron-withdrawing effects, which may enhance stability and reactivity in electrophilic substitution reactions. The phenylsulfanyl group at the 4-position contributes steric bulk and moderate electron donation via sulfur’s lone pairs .
  • However, chlorine may also reduce biocompatibility compared to the non-halogenated target compound .
Physical Properties
  • Molecular Weight and Solubility : The target compound (MW 364.42) is intermediate in size compared to its analogs. Bulkier derivatives like (MW 448.43) likely exhibit lower solubility in aqueous media, favoring organic solvents .
  • Thermal Stability: The nitro group may lower the thermal decomposition temperature compared to non-nitro analogs, as observed in nitroquinoline derivatives () .

Biological Activity

Methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine, a complex organic compound, has garnered attention due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Methoxy group : Enhances solubility and may influence biological activity.
  • Nitro group : Known for its role in redox reactions and potential cytotoxicity.
  • Phenylsulfanyl moiety : Contributes to the compound's reactivity and interaction with biological targets.

The molecular formula is C16H16N2O2SC_{16}H_{16}N_{2}O_{2}S, indicating a significant molecular weight that may affect its pharmacokinetics.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the methylidene linkage through condensation reactions. The reaction conditions must be carefully controlled to achieve high yields.

Synthesis Overview

  • Starting Materials : 3-nitro-4-(phenylsulfanyl)benzaldehyde and methoxyamine.
  • Reaction Conditions : Reflux in an appropriate solvent (e.g., methanol) with a catalyst (e.g., acetic acid).
  • Purification : Crystallization from suitable solvents to obtain pure product.

Antioxidant Properties

Preliminary studies indicate that this compound exhibits notable antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are essential mechanisms for protecting cells from oxidative stress .

Cytotoxicity

Structure-activity relationship studies suggest that modifications to this compound could enhance its cytotoxicity against various cancer cell lines. For instance, derivatives with increased lipophilicity showed improved cell membrane penetration, leading to higher cytotoxic effects .

Case Studies

  • Cell Line Studies : In vitro experiments using human cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
  • Molecular Docking Studies : Computational analyses showed strong binding affinity of the compound to key proteins involved in cancer progression, suggesting potential as a therapeutic agent .

Comparative Analysis

Compound NameKey FeaturesBiological Activity
This compoundNitro and methoxy groupsAntioxidant, cytotoxic
3-NitroanilineNitro group on anilineAntioxidant properties
TrifluoromethylbenzeneTrifluoromethyl groupUsed in pharmaceuticals

This table highlights how this compound stands out due to its combination of functional groups that may interact synergistically, potentially leading to enhanced biological activities compared to simpler analogs.

Q & A

Q. How can the synthesis of methoxy({[3-nitro-4-(phenylsulfanyl)phenyl]methylidene})amine be optimized for higher yield and purity?

Answer: The synthesis of structurally analogous nitro-aryl amines typically involves multi-step reactions, including:

Nucleophilic substitution to introduce the phenylsulfanyl group (e.g., using thiophenol derivatives under basic conditions) .

Schiff base formation via condensation of an aldehyde with an amine, often catalyzed by acetic acid or Lewis acids .

Purification via recrystallization or column chromatography to isolate the product .
Key optimization factors include:

  • Stoichiometric ratios of reactants (e.g., excess aldehyde to drive Schiff base formation).
  • Temperature control during nitro-group introduction to minimize side reactions (e.g., reduction or over-nitration) .
  • Solvent selection (e.g., ethanol or DMF) to enhance solubility and reaction efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and confirming its identity?

Answer: A combination of NMR, FTIR, and HRMS is essential:

  • 1H/13C NMR identifies proton environments (e.g., methylidene protons at δ 8.09–10.72 ppm) and aromatic substituents .
  • FTIR confirms functional groups (e.g., C=N stretch at ~1596 cm⁻¹ for the Schiff base) .
  • HRMS validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 0.003 Da) .
    For structural validation, X-ray crystallography or quantum chemical computations (e.g., DFT) can resolve bond angles and electron density .

Q. What stability challenges arise during storage, and how can they be mitigated?

Answer: Instability is driven by:

  • Hydrolysis of the Schiff base (C=N bond) in humid conditions.
  • Nitro-group reduction under light or heat .
    Mitigation strategies:
  • Store under inert gas (argon) at –20°C.
  • Use desiccants (e.g., silica gel) in sealed vials.
  • Avoid prolonged UV exposure .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity and guide experimental design?

Answer: Density Functional Theory (DFT) calculations:

  • Predict reaction pathways (e.g., activation energy barriers for nitro-group reduction) .
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., nitro group vs. methoxy group reactivity) .
  • Simulate UV-Vis spectra to correlate experimental absorbance peaks with electronic transitions .
    Example workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox behavior .

Q. How do structural modifications (e.g., substituent variation) affect binding to enzymatic targets?

Answer: Case studies on similar nitro-aryl amines reveal:

  • Nitro groups enhance binding to nitroreductases via charge-transfer interactions .
  • Methoxy groups increase lipophilicity, improving membrane permeability (logP optimization) .
    Methodological approach:

Molecular docking (e.g., AutoDock Vina) to screen substituent effects on binding affinity.

QSAR models linking substituent Hammett constants (σ) to IC50 values .

Q. How can contradictory data in biological assays (e.g., variable IC50 values) be resolved?

Answer: Common sources of inconsistency:

  • Redox interference (nitro groups generate reactive oxygen species, skewing cytotoxicity assays) .
  • Solubility limitations (e.g., DMSO vehicle concentration >1% alters cell viability) .
    Resolution strategies:
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability).
  • Standardize solvent controls and pre-treat compounds with antioxidants .

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